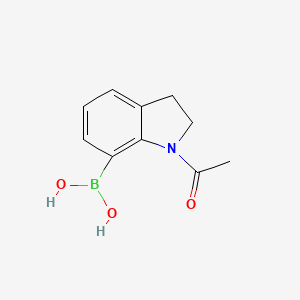
3-Methoxy-2-vinylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-vinylbenzaldehyde: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a vinyl group (-CH=CH2) at the second position
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . For instance, 2-bromo-3-methoxybenzaldehyde can be reacted with vinylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale metal-free methods . For example, the intramolecular hydroacylation of 2-vinylbenzaldehydes can be performed under specific conditions to produce the desired compound . This method is advantageous due to its simplicity and the avoidance of metal catalysts, making it more environmentally friendly.
化学反应分析
Types of Reactions: 3-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxy-2-vinylbenzoic acid.
Reduction: 3-Methoxy-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-Methoxy-2-vinylbenzaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Diels-Alder reactions and cross-coupling reactions .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antioxidant and antibacterial properties . These compounds can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins . Its unique structure allows it to be incorporated into various materials, enhancing their properties and performance .
作用机制
The mechanism of action of 3-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of complex polymeric structures .
相似化合物的比较
3-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group, leading to different chemical behavior and applications.
Uniqueness: 3-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the methoxy and vinyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-ethenyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h3-7H,1H2,2H3 |
InChI 键 |
MODHGECEDFHRRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1C=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


